Chlorhydrate de méthixène

Vue d'ensemble

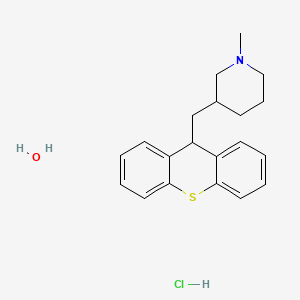

Description

Le chlorhydrate de méthixène est un composé chimique connu pour ses propriétés anticholinergiques. Il est principalement utilisé comme agent antiparkinsonien, aidant à soulager les symptômes associés à la maladie de Parkinson. Il a également été rapporté que le this compound induit une autophagie incomplète et la mort cellulaire dans le cancer métastatique et les métastases cérébrales .

Applications De Recherche Scientifique

Le chlorhydrate de méthixène a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme composé de référence en chimie analytique pour étudier les agents anticholinergiques.

Biologie : Le this compound est utilisé en recherche biologique pour étudier ses effets sur les processus cellulaires, notamment l'autophagie et la mort cellulaire.

Médecine : Le composé est utilisé en recherche pharmacologique pour développer des traitements contre la maladie de Parkinson et autres troubles neurologiques.

Industrie : Le this compound est utilisé dans l'industrie pharmaceutique pour la production de médicaments antiparkinsoniens.

5. Mécanisme d'action

Le this compound exerce ses effets par antagonisme compétitif de l'acétylcholine au niveau des récepteurs muscariniques du striatum. Cette action contribue à rétablir l'équilibre entre les systèmes excitateurs (cholinergiques) et inhibiteurs (dopaminergiques) dans le cerveau, qui est supposé être perturbé dans la maladie de Parkinson .

Composés similaires :

Atropine : Comme le this compound, l'atropine est un agent anticholinergique utilisé pour traiter diverses affections, notamment la bradycardie et l'intoxication par les organophosphorés.

Scopolamine : Autre composé anticholinergique, la scopolamine est utilisée pour traiter le mal des transports et les nausées postopératoires.

Benztropine : Ce composé est également utilisé comme agent antiparkinsonien et partage des mécanismes d'action similaires avec le this compound.

Unicité : Le this compound est unique dans son application spécifique pour la maladie de Parkinson et sa capacité rapportée à induire une autophagie incomplète et la mort cellulaire dans le cancer métastatique et les métastases cérébrales .

Mécanisme D'action

Target of Action

Methixene hydrochloride, also known as Metixene, primarily targets the Muscarinic Acetylcholine Receptors . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.

Mode of Action

Methixene hydrochloride acts as an antagonist at the muscarinic acetylcholine receptors This competitive antagonism at the muscarinic receptors in the corpus striatum helps restore the balance between the excitatory (cholinergic) and inhibitory (dopaminergic) systems .

Biochemical Pathways

The primary biochemical pathways affected by Methixene hydrochloride are the Neuroactive ligand-receptor interaction and the Cholinergic synapse . By blocking the action of acetylcholine at the muscarinic receptors, Methixene hydrochloride alters the signaling in these pathways, which can lead to various downstream effects, including the alleviation of symptoms associated with Parkinson’s disease .

Pharmacokinetics

It is metabolized in the liver via sulfoxydation and N-demethylation .

Result of Action

The primary result of Methixene hydrochloride’s action is the symptomatic treatment of parkinsonism . It helps alleviate the extrapyramidal syndrome induced by other drugs such as phenothiazines . It is of no value against tardive dyskinesias .

Analyse Biochimique

Biochemical Properties

Methixene hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a competitive antagonist of acetylcholine at muscarinic receptors, particularly in the corpus striatum. This interaction helps restore the balance between excitatory cholinergic and inhibitory dopaminergic systems, which is often disrupted in conditions like parkinsonism . Additionally, methixene hydrochloride exhibits antihistaminic and direct antispasmodic properties .

Cellular Effects

Methixene hydrochloride influences various types of cells and cellular processes. It has been reported to induce incomplete autophagy and cell death in metastatic cancer and brain metastases . The compound affects cell signaling pathways by inhibiting the action of acetylcholine at muscarinic receptors, leading to changes in gene expression and cellular metabolism . This inhibition can result in decreased secretions of the mouth, pharynx, nose, and bronchi, as well as other anticholinergic effects .

Molecular Mechanism

The molecular mechanism of methixene hydrochloride involves competitive antagonism of acetylcholine at muscarinic receptors in the corpus striatum . By blocking these receptors, methixene hydrochloride helps restore the balance between cholinergic and dopaminergic systems, which is crucial for alleviating symptoms of parkinsonism . The compound’s antimuscarinic action also contributes to its antihistaminic and direct antispasmodic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methixene hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed, including the induction of incomplete autophagy and cell death in certain cancer cells .

Dosage Effects in Animal Models

The effects of methixene hydrochloride vary with different dosages in animal models. At lower doses, the compound can effectively alleviate symptoms of parkinsonism without significant adverse effects . At higher doses, methixene hydrochloride can cause toxic effects such as dilated pupils, warm and dry skin, facial flushing, decreased secretions, tachycardia, and cardiac arrhythmias . These adverse effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

Methixene hydrochloride undergoes hepatic metabolism, primarily through sulfoxidation and N-demethylation . These metabolic pathways involve various enzymes that facilitate the breakdown and elimination of the compound from the body. Understanding these pathways is crucial for optimizing the therapeutic use of methixene hydrochloride and minimizing potential side effects.

Transport and Distribution

Methixene hydrochloride is absorbed in the gastrointestinal tract following oral administration

Subcellular Localization

Its action as a competitive antagonist of acetylcholine at muscarinic receptors suggests that it primarily affects cellular compartments where these receptors are located, such as the corpus striatum

Méthodes De Préparation

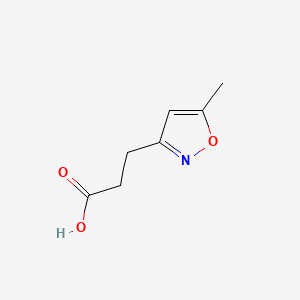

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de méthixène implique la réaction de la 1-méthyl-3-(9H-thioxanthen-9-ylméthyl)pipéridine avec l'acide chlorhydrique. Le processus comprend généralement les étapes suivantes :

Formation du composé de base : La première étape implique la synthèse de la 1-méthyl-3-(9H-thioxanthen-9-ylméthyl)pipéridine.

Formation du chlorhydrate : Le composé de base est ensuite mis en réaction avec l'acide chlorhydrique pour former le this compound.

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle strict des conditions de réaction, notamment la température, la pression et le pH, pour garantir un rendement et une pureté élevés du produit final.

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de méthixène subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Le composé peut également subir des réactions de réduction, bien que celles-ci soient moins courantes.

Substitution : Le this compound peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Divers agents halogénants et nucléophiles peuvent être employés dans les réactions de substitution.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent produire une variété de dérivés substitués.

Comparaison Avec Des Composés Similaires

Atropine: Like methixene hydrochloride, atropine is an anticholinergic agent used to treat various conditions, including bradycardia and organophosphate poisoning.

Scopolamine: Another anticholinergic compound, scopolamine is used to treat motion sickness and postoperative nausea.

Benztropine: This compound is also used as an antiparkinsonian agent and shares similar mechanisms of action with methixene hydrochloride.

Uniqueness: Methixene hydrochloride is unique in its specific application for Parkinson’s disease and its reported ability to induce incomplete autophagy and cell death in metastatic cancer and brain metastases .

Propriétés

IUPAC Name |

1-methyl-3-(9H-thioxanthen-9-ylmethyl)piperidine;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NS.ClH.H2O/c1-21-12-6-7-15(14-21)13-18-16-8-2-4-10-19(16)22-20-11-5-3-9-17(18)20;;/h2-5,8-11,15,18H,6-7,12-14H2,1H3;1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOHHYUBMJLHNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4969-02-2 (Parent) | |

| Record name | Methixene hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007081405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00991080 | |

| Record name | 1-Methyl-3-[(9H-thioxanthen-9-yl)methyl]piperidine--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00991080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7081-40-5 | |

| Record name | Piperidine, 1-methyl-3-(9H-thioxanthen-9-ylmethyl)-, hydrochloride, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7081-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methixene hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007081405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-[(9H-thioxanthen-9-yl)methyl]piperidine--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00991080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERIDINE, 1-METHYL-3-(9H-THIOXANTHEN-9-YLMETHYL)-, HYDROCHLORIDE,MONOHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIXENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84L8XK6N1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4,5-Dihydroxy-3-(1-hydroxy-3-oxopent-1-enyl)-9,10-dioxoanthracen-2-yl]acetic acid](/img/structure/B1220108.png)

![(3S)-3-amino-N-[(5R)-2-(carbamoylamino)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]-6-(diaminomethylideneamino)-N-methylhexanamide](/img/structure/B1220120.png)

![2-Propenamide,3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-N-hydroxy-N-methyl-, (2E)-](/img/structure/B1220123.png)

![2,6-Ditert-butyl-4-[3-(3,5-ditert-butyl-4-hydroxyphenoxy)propoxy]phenol](/img/structure/B1220125.png)

![7-Oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1220131.png)